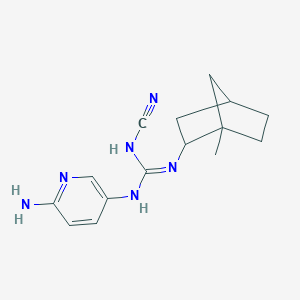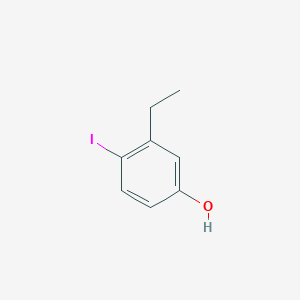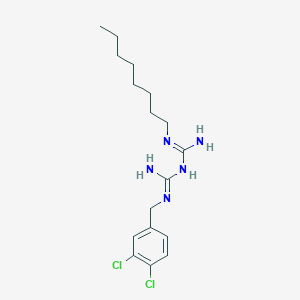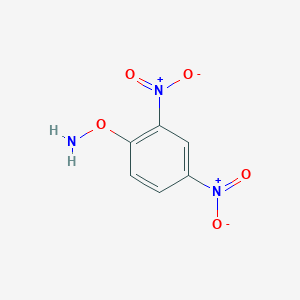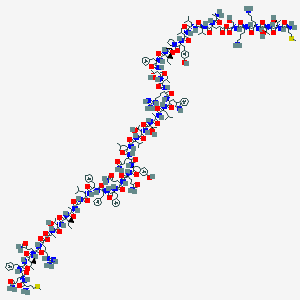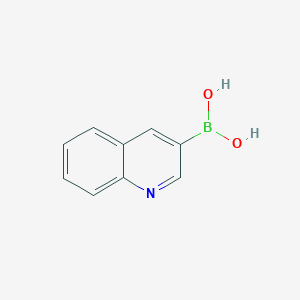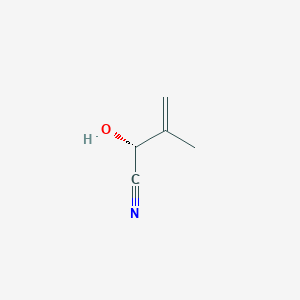
(2r)-2-Hydroxy-3-methylbut-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloruro de cefmepidium: es una cefalosporina semisintética con una amplia actividad antibacteriana, particularmente eficaz contra cepas resistentes a la penicilina . Este compuesto es parte de la clase de antibióticos cefalosporínicos, que son conocidos por su capacidad para inhibir la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El cloruro de cefmepidium se sintetiza a través de una serie de reacciones químicas que comienzan con la cefalosporina C. El proceso involucra la acilación del grupo 7-amino de la cefalosporina C con agentes acilantes específicos bajo condiciones controladas . Las condiciones de reacción típicamente incluyen el mantenimiento de una temperatura y un pH específicos para garantizar que se obtenga el producto deseado.
Métodos de producción industrial: La producción industrial de cloruro de cefmepidium involucra procesos de fermentación a gran escala para producir cefalosporina C, seguidos de una modificación química para introducir los grupos funcionales deseados. El proceso está optimizado para maximizar el rendimiento y la pureza al mismo tiempo que minimiza los costos de producción y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: El cloruro de cefmepidium sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo condiciones controladas de temperatura y pH.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El cloruro de cefmepidium tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la química de las cefalosporinas y desarrollar nuevos métodos sintéticos.
Biología: Se emplea en estudios de mecanismos de resistencia bacteriana y en el desarrollo de nuevos agentes antibacterianos.
Medicina: Se investiga su posible uso en el tratamiento de infecciones bacterianas, particularmente las causadas por cepas resistentes a la penicilina.
Industria: Se utiliza en la producción de otros antibióticos cefalosporínicos y compuestos relacionados.
Mecanismo De Acción
El cloruro de cefmepidium ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une e inactiva las proteínas de unión a la penicilina, que son esenciales para la unión cruzada de las cadenas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce al debilitamiento de la pared celular y, en última instancia, a la lisis y la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares:
Cefepime: Otro antibiótico cefalosporínico con un mecanismo de acción similar pero un espectro de actividad diferente.
Ceftriaxona: Una cefalosporina de tercera generación con un espectro de actividad más amplio en comparación con el cloruro de cefmepidium.
Cefotaxima: Similar a la ceftriaxona pero con diferentes propiedades farmacocinéticas.
Unicidad: El cloruro de cefmepidium es único en su actividad específica contra cepas resistentes a la penicilina y en su estructura química particular, que permite interacciones específicas con las enzimas bacterianas .
Propiedades
Número CAS |
147600-17-7 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-methylbut-3-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1 |
Clave InChI |
WKRMIWMWBWPVQH-YFKPBYRVSA-N |
SMILES |
CC(=C)C(C#N)O |
SMILES isomérico |
CC(=C)[C@H](C#N)O |
SMILES canónico |
CC(=C)C(C#N)O |
Sinónimos |
(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)


